molecular formula C17H19N3O2S B6538937 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1060228-32-1

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B6538937
CAS No.: 1060228-32-1
M. Wt: 329.4 g/mol
InChI Key: MNJAGHOKKLKGFP-UHFFFAOYSA-N
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Description

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a methylsulfanyl group, and a dimethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step involves the reaction of the pyridine derivative with a suitable amide-forming reagent under controlled conditions.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Dimethylcarbamoyl Group: This final step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide: Similar in structure but may have different substituents on the pyridine ring.

    This compound: Similar in structure but with variations in the carbamoyl or sulfanyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-20(2)15(21)11-12-6-8-13(9-7-12)19-16(22)14-5-4-10-18-17(14)23-3/h4-10H,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJAGHOKKLKGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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